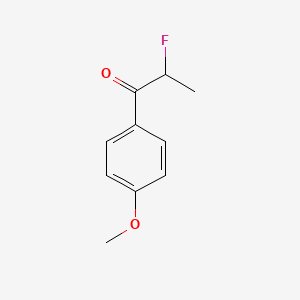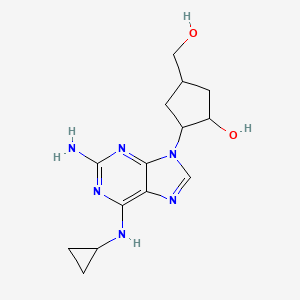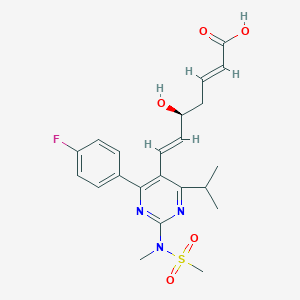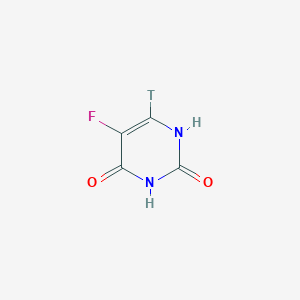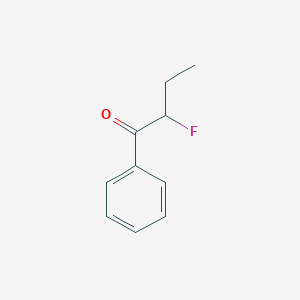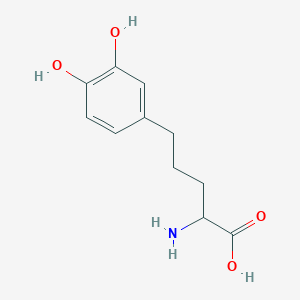
2-Amino-5-(3,4-dihydroxyphenyl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,4-dihydroxyphenyl)pentanoic acid involves several steps. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, followed by a Strecker synthesis to introduce the amino acid functionality .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving catalytic hydrogenation and advanced purification techniques .
化学反应分析
Types of Reactions
2-Amino-5-(3,4-dihydroxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Amino-5-(3,4-dihydroxyphenyl)pentanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Synthesized into drugs for treating neurological disorders and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-Amino-5-(3,4-dihydroxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It acts as a precursor to neurotransmitters, influencing various biochemical processes in the body. The compound is metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, leading to the formation of active metabolites that exert physiological effects .
相似化合物的比较
Similar Compounds
5-(3,4-Dihydroxyphenyl)pentanoic acid: Shares similar structural features but lacks the amino group.
2-Amino-4,5-dimethoxybenzoic acid: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
2-Amino-5-(3,4-dihydroxyphenyl)pentanoic acid is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various scientific and industrial applications .
属性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid |
InChI |
InChI=1S/C11H15NO4/c12-8(11(15)16)3-1-2-7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,1-3,12H2,(H,15,16) |
InChI 键 |
PMMNPSZBLROCSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCCC(C(=O)O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B13424180.png)
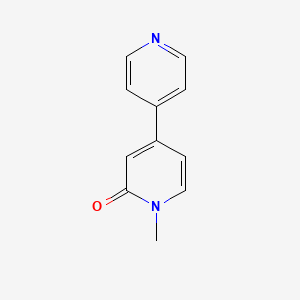
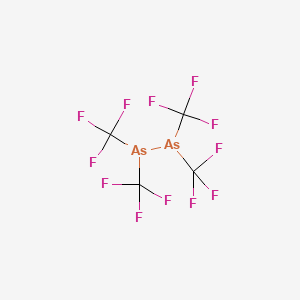
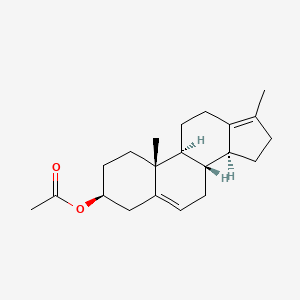
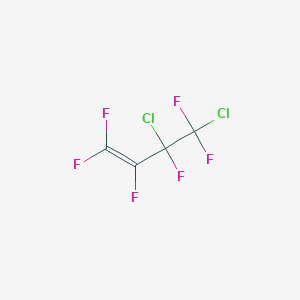
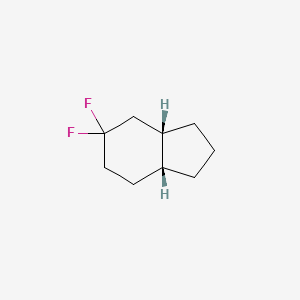
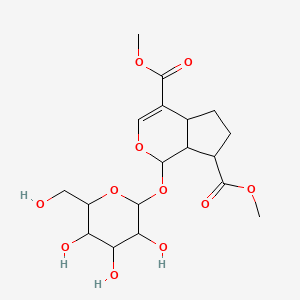
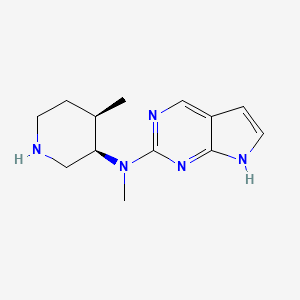
![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)
